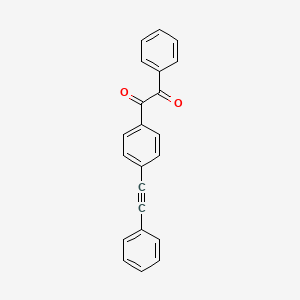

4-(Phenylethynyl)benzil

Description

Properties

CAS No. |

70734-74-6 |

|---|---|

Molecular Formula |

C22H14O2 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1-phenyl-2-[4-(2-phenylethynyl)phenyl]ethane-1,2-dione |

InChI |

InChI=1S/C22H14O2/c23-21(19-9-5-2-6-10-19)22(24)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H |

InChI Key |

QJWIFTUKCAWTEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Plant Growth Regulation

Recent studies have identified 4-(2-phenylethynyl)benzoic acid (a derivative of 4-(phenylethynyl)benzil) as a potent plant growth regulator. This compound has shown significant potential in agricultural applications:

- Chemical Pruning : The compound effectively suppresses lateral branching in tomato plants at concentrations between 10 to 100 μM. Field trials demonstrated that a foliar spray of 25 μM altered plant architecture without adversely affecting overall growth or fruit yield .

- Seed Germination Inhibition : At low concentrations (0.5 μM), it inhibited tomato seed germination and also showed efficacy in curbing pre-harvest sprouting in wheat and rice at higher concentrations (500 μM and 750 μM) .

The mechanism of action involves the suppression of gibberellin accumulation and modulation of reactive oxygen species, indicating a complex interaction with plant hormonal pathways.

Polymer Chemistry

4-(Phenylethynyl)benzil is utilized in the development of advanced polymer materials:

- Crosslinking Agents : It serves as a pendant group in polyphenylquinoxalines, enhancing their thermal stability and solvent resistance. The incorporation of phenylethynyl groups allows for controlled crosslinking density, which is crucial for improving the physical properties of thermoplastic resins .

- Synthesis of Diketones : The compound has been successfully synthesized via ruthenium-catalyzed reactions, demonstrating its versatility as a building block in organic synthesis .

Synthesis Methodologies

The synthesis of 4-(phenylethynyl)benzil and its derivatives has been explored extensively:

- Alkyne Coupling Reactions : Various methodologies have been developed to synthesize 4-(phenylethynyl)benzil from simpler alkynes and aromatic compounds, showcasing yields that can exceed 80% depending on the reaction conditions .

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Ruthenium-Catalyzed | 83% | Room temperature, 2 hours |

| Molybdophosphovanadate Catalysis | 92% | Toluene, varying times |

These methodologies highlight the compound's synthetic accessibility and potential for further functionalization.

Case Studies

- Agricultural Application : A field study demonstrated that the application of 25 μM of the compound significantly altered tomato plant architecture by repressing lateral bud emergence without compromising yield. This highlights its practical application in modern agriculture to reduce labor costs associated with manual pruning .

- Polymer Development : Research into polyphenylquinoxalines incorporating phenylethynyl groups revealed improved thermal properties and processing characteristics, making these materials suitable for high-performance applications in aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties of 4-(Phenylethynyl)benzil (inferred), benzil, and structurally related compounds synthesized from benzil, based on available evidence:

Key Observations:

Structural and Electronic Differences: Benzil: The parent compound lacks extended conjugation beyond its diketone moiety. Its melting point (94–95°C) serves as a benchmark for purity identification . Oxazine Derivative (4): Cyclization of benzil with o-aminophenol introduces a heterocyclic oxazine ring, altering solubility and biological activity. The 88% synthesis yield highlights efficient Schiff base formation . 4-(Phenylethynyl)benzil: The phenylethynyl group introduces a linear, rigid spacer that extends conjugation. This likely raises the melting point compared to benzil (due to increased molecular weight and packing efficiency) and enhances UV/Vis absorption for optoelectronic applications.

Synthetic Pathways: Benzil derivatives are commonly synthesized via Schiff base reactions (e.g., with amines) or cyclization (e.g., oxazine formation). For 4-(Phenylethynyl)benzil, a cross-coupling reaction (e.g., Sonogashira) would be required to append the ethynylphenyl group .

Oxazine Derivative (4): Demonstrated anticancer activity, emphasizing the role of heterocycles in medicinal chemistry . 4-(Phenylethynyl)benzil: Hypothesized to exhibit superior charge-transport properties due to extended π-systems, making it a candidate for organic semiconductors.

Research Findings and Limitations

- Melting Point Analysis: Impurities in benzil derivatives can widen melting ranges, as seen in the identification of an unknown compound (melting range 95–97°C vs. pure benzil at 94–95°C) . This underscores the need for rigorous purification when comparing thermal properties.

- Biological Activity: Schiff base derivatives of benzil, such as Compound 3 ((4E)-4-(2-oxo-1,2-diphenylethylideneamino)-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one), show promise in anticancer research, though 4-(Phenylethynyl)benzil’s bioactivity remains unexplored .

- Data Gaps : Direct experimental data on 4-(Phenylethynyl)benzil’s physical and chemical properties are absent in the provided evidence. Further studies are needed to validate inferred characteristics like melting point and electronic behavior.

Preparation Methods

General Reaction Framework

The Sonogashira coupling reaction, employing palladium and copper catalysts, is the most widely reported method for synthesizing 4-(phenylethynyl)benzil derivatives. This method facilitates the coupling of aryl halides with terminal alkynes under mild conditions. For example, 1-bromo-4-(phenylethynyl)benzene (a structural analog) was synthesized using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at room temperature. The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the copper-acetylide intermediate.

Reaction Conditions

Synthesis of 4-(Phenylethynyl)benzil

To adapt this method for 4-(phenylethynyl)benzil, 4,4'-dibromobenzil serves as the starting material. Phenylacetylene is introduced via a double Sonogashira coupling:

Procedure :

-

4,4'-Dibromobenzil (5 mmol), phenylacetylene (11 mmol), Pd(PPh₃)₂Cl₂ (0.25 mmol), and CuI (0.5 mmol) are combined in dry triethylamine (10 mL).

-

The mixture is stirred under nitrogen for 12–24 hours.

-

Post-reaction, the solution is filtered through silica gel and purified via column chromatography (hexane/CH₂Cl₂ = 8:1).

Characterization Data :

-

¹H NMR (CDCl₃) : δ 7.95 (d, J = 8.3 Hz, 4H, benzil aromatic), 7.59–7.52 (m, 4H, phenylethynyl aromatic), 7.41–7.35 (m, 6H, overlapping signals).

Acetylene Functionalization via Lithium Hexamethyldisilazide (LiHMDS)

Aldehyde-Acetylene Coupling

An alternative route involves the reaction of 4-iodobenzaldehyde with phenylacetylene using LiHMDS as a base. This method, adapted from Misumi’s work, proceeds through a deprotonation-nucleophilic addition mechanism:

Key Steps :

-

Deprotonation : Phenylacetylene is deprotonated by LiHMDS at −78°C.

-

Nucleophilic Addition : The acetylide attacks 4-iodobenzaldehyde, forming a β-hydroxyl intermediate.

-

Phosphorylation : ClP(O)(OEt)₂ is added to stabilize the intermediate, followed by a second deprotonation to yield the coupled product.

Optimization :

Comparative Analysis of Methods

Efficiency and Scalability

Q & A

Q. What are the standard synthetic routes for 4-(Phenylethynyl)benzil, and how do reaction conditions influence yield?

Methodological Answer:

- Oxidation of Benzoin Derivatives : A common route involves oxidizing benzoin with catalysts like Co(Salen) in ethanol-water systems. Orthogonal experimental designs (varying catalyst loading, temperature, and reaction time) optimize yields up to 76.5% .

- Cross-Coupling Reactions : Palladium-catalyzed Sonogashira coupling between aryl halides and terminal alkynes is another pathway. Purity of precursors (e.g., 4-iodobenzil) and inert reaction environments are critical for reproducibility .

Q. How can researchers characterize the purity and structural integrity of 4-(Phenylethynyl)benzil?

Methodological Answer:

- Spectroscopic Techniques : Use NMR and NMR to confirm the presence of phenylethynyl and benzil moieties. IR spectroscopy detects carbonyl stretches (~1660 cm) and alkyne C≡C bonds (~2100 cm) .

- XRD and Thermal Analysis : X-ray diffraction confirms crystal structure, while DSC/TGA evaluates thermal stability (melting point: 94–95°C; decomposition >300°C) .

Advanced Research Questions

Q. How can conflicting literature data on melting points or spectroscopic properties be resolved?

Methodological Answer:

- Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., unreacted benzoin). Variations in melting points (~94–95°C) may arise from solvent residues or polymorphic forms .

- Cross-Validation : Compare data across multiple techniques (e.g., XRD vs. DSC) and replicate experiments under controlled humidity/temperature .

Q. What strategies optimize 4-(Phenylethynyl)benzil’s integration into high-temperature polyimide composites?

Methodological Answer:

- End-Capping Oligomers : Incorporate 4-(Phenylethynyl)benzil as a reactive end-cap in polyimide synthesis. Cure at 315–370°C to form crosslinked networks with enhanced (>350°C) .

- Stress-Testing : Evaluate mechanical performance under cyclic thermal loads (e.g., ASTM D638 for tensile strength) and oxidative stability via TGA in air .

Q. How do electronic properties of 4-(Phenylethynyl)benzil derivatives influence their application in coordination chemistry?

Methodological Answer:

- Ligand Design : Modify the phenylethynyl group to tune electron density. For example, silver complexes with 4-(phenylethynyl)pyridine ligands exhibit luminescence shifts correlated with substituent electronegativity .

- DFT Calculations : Perform computational modeling (e.g., Gaussian09) to predict HOMO-LUMO gaps and validate experimentally via UV-Vis spectroscopy .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate catalytic efficiency in 4-(Phenylethynyl)benzil synthesis?

Methodological Answer:

- Orthogonal Arrays : Use Taguchi or Plackett-Burman designs to test variables (catalyst type, solvent ratio, temperature). For Co(Salen), optimal conditions include 80% ethanol-water, 70°C, and 50-minute reactions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to derive rate constants and identify rate-limiting steps .

Q. What statistical approaches are suitable for analyzing discrepancies in thermal stability data?

Methodological Answer:

- ANOVA for Replicates : Compare TGA curves from multiple batches to assess variance. Outliers may indicate incomplete curing or solvent retention .

- Multivariate Regression : Correlate thermal degradation rates with structural parameters (e.g., crosslink density, molecular weight) .

Advanced Applications in Materials Science

Q. Can 4-(Phenylethynyl)benzil-based composites replace traditional aerospace polymers?

Methodological Answer:

- Comparative Testing : Benchmark against PMR-15 polyimides in NASA-relevant environments (e.g., 370°C air exposure). Measure weight loss, flexural modulus, and microcracking resistance .

- Aging Studies : Accelerate degradation using Arrhenius models (e.g., 1000-hour exposure at 400°C) to predict service lifetimes .

Q. How does functionalization of 4-(Phenylethynyl)benzil enhance its role in switchable materials?

Methodological Answer:

- Photo-responsive Derivatives : Introduce azobenzene or spiropyran groups to enable light-triggered conformational changes. Characterize switching efficiency via UV-Vis and Raman spectroscopy .

- Dynamic Covalent Chemistry : Utilize Diels-Alder adducts for thermally reversible networks. Monitor reversibility using variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.